molecular formula C40H34F12IrN4P B14787850 Ir[dF(F)ppy]2(dtbbpy)PF6

Ir[dF(F)ppy]2(dtbbpy)PF6

Cat. No.: B14787850
M. Wt: 1021.9 g/mol
InChI Key: DTEVMWIAJZOMHB-UHFFFAOYSA-N
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Description

Iridium(III) bis[2-(2,4-difluorophenyl)pyridine-N,C2’]bis[4,4’-di-tert-butyl-2,2’-bipyridine] hexafluorophosphate, commonly referred to as Ir[dF(F)ppy]2(dtbbpy)PF6, is a cyclometalated iridium(III) complex. This compound is known for its application in visible-light mediated photocatalytic organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir[dF(F)ppy]2(dtbbpy)PF6 typically involves the reaction of iridium(III) chloride hydrate with 2-(2,4-difluorophenyl)pyridine and 4,4’-di-tert-butyl-2,2’-bipyridine in the presence of a base. The reaction is carried out in a suitable solvent such as ethylene glycol at elevated temperatures (around 150°C) for an extended period (approximately 15 hours). After the reaction, the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ir[dF(F)ppy]2(dtbbpy)PF6 undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Ir[dF(F)ppy]2(dtbbpy)PF6 exerts its effects involves photoredox catalysis. Upon irradiation with visible light, the iridium complex undergoes excitation to its triplet state (3IrIII*). This excited state can participate in electron transfer reactions, leading to the formation of reactive intermediates such as IrII and IrH+. These intermediates facilitate various chemical transformations, including radical acylation and hydrogenation reactions .

Comparison with Similar Compounds

Similar Compounds

    Iridium(III) bis[2-(2,4-difluorophenyl)pyridine-N,C2’]bis[4,4’-di-tert-butyl-2,2’-bipyridine] hexafluorophosphate: (Ir[dFppy]2(dtbbpy)PF6)

    Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C2’]bis[4,4’-di-tert-butyl-2,2’-bipyridine] hexafluorophosphate: (Ir[dF(Me)ppy]2(dtbbpy)PF6)

Uniqueness

Ir[dF(F)ppy]2(dtbbpy)PF6 is unique due to its specific ligand structure, which imparts distinct photophysical properties and catalytic activity. The presence of difluorophenyl and tert-butyl groups enhances its stability and reactivity under visible light irradiation, making it a highly efficient photocatalyst for various organic transformations .

Properties

Molecular Formula

C40H34F12IrN4P

Molecular Weight

1021.9 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate

InChI

InChI=1S/C18H24N2.2C11H5F3N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3

InChI Key

DTEVMWIAJZOMHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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